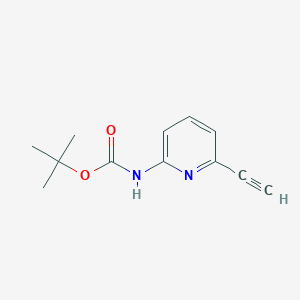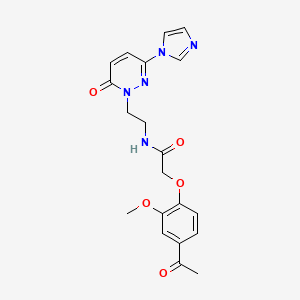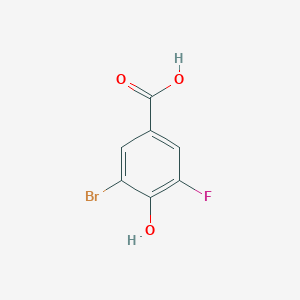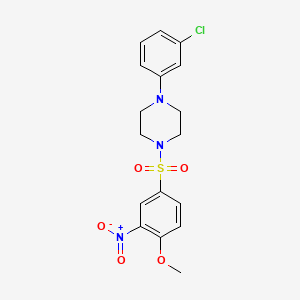
tert-Butyl (6-ethynylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthetic Utility in Organic Synthesis : Di-tert-butyl ethynylimidodicarbonate, a related compound, serves as a versatile synthon for β-aminoethyl anion equivalents. This reactivity is employed to install ethyleneamine groups across various organic electrophiles, demonstrating its broad applicability in synthesizing complex heterocycles and alkaloids, including pyrrolidinoindoline alkaloids (±)-CPC-1 and (±)-alline (Beveridge et al., 2020).
Analytical and Structural Studies
- Hydrogen Bonding Interactions : Studies on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveal insights into the orientation of carbamate and amide groups, showcasing the role of hydrogen bonding and dipole-dipole interactions in stabilizing crystal structures (Baillargeon, Lussier, & Dory, 2014).
Catalysis
- Catalysis and Ligand Design : Heteroleptic Yb(II)-amide species, incorporating 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligands, have been synthesized and shown to be effective catalysts for styrene hydrophosphination and hydroamination, representing a novel application in organometallic catalysis (Basalov et al., 2014).
Molecular Architecture and Design
- Control of Molecular Architecture : The control of site of lithiation in 3-(aminomethyl)pyridine derivatives illustrates the precise manipulation of molecular structure, enabling the selective synthesis of variously substituted derivatives, a principle that can be applied to the design and synthesis of complex organic molecules (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(6-ethynylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-7-6-8-10(13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWUHPUDDCJEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-ethynylpyridin-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)
![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)
![3-amino-N-(3-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2757345.png)


![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)



![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)